2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethoxybenzyl)acetamide
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Description
Scientific Research Applications
Synthesis and Anti-inflammatory Activity
Research involving the synthesis of novel chemical compounds with specific structural features, such as pyrazole and acetamide derivatives, has been reported. For instance, Sunder and Maleraju (2013) explored the anti-inflammatory activity of synthesized N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives. This study highlights the potential for developing compounds with anti-inflammatory properties through targeted synthesis (Sunder & Maleraju, 2013).
Antipsychotic Potential
Compounds with a pyrazole structure have also been investigated for their potential antipsychotic effects. Wise et al. (1987) described the synthesis and pharmacological evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, showing promise as novel antipsychotic agents without the typical interaction with dopamine receptors found in clinically available antipsychotic drugs (Wise et al., 1987).
Coordination Complexes and Antioxidant Activity
The synthesis and characterization of coordination complexes constructed from pyrazole-acetamide derivatives, such as those by Chkirate et al. (2019), underscore the versatility of these compounds in forming structures with significant antioxidant activity. These findings point to the potential utility of structurally similar compounds in the development of antioxidants (Chkirate et al., 2019).
Anticonvulsant Properties
The synthesis and biological evaluation of novel benzothiazole derivatives, as reported by Liu et al. (2016), explore the anticonvulsant potential of these compounds. Such research indicates that structurally related compounds could be explored for their efficacy in treating convulsions (Liu et al., 2016).
properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide |
Source
|
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O6/c1-31-19-5-3-15(9-21(19)32-2)12-25-23(29)13-27-7-8-28-18(24(27)30)11-17(26-28)16-4-6-20-22(10-16)34-14-33-20/h3-11H,12-14H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOMFFDUNOOZMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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